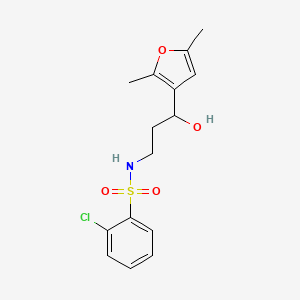

2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide is a chemical compound that is used in scientific research. It is synthesized using a specific method and has various applications in the field of biochemistry and physiology.

Scientific Research Applications

Herbicide Selectivity and Metabolism

Sulfonamide derivatives, such as chlorsulfuron, demonstrate significant selectivity as postemergence herbicides for small grains like wheat, oats, and barley. These crops metabolize chlorsulfuron into a polar, inactive product, showcasing a biological basis for herbicide selectivity, which is crucial for developing environmentally friendly agricultural practices (Sweetser, Schow, & Hutchison, 1982).

Photodynamic Therapy for Cancer Treatment

The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yields, represents a promising approach for photodynamic therapy (PDT) in cancer treatment. These compounds' photophysical and photochemical properties suggest their potential as Type II photosensitizers for effectively targeting cancer cells (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Applications of Metalated Sulfonamides

Metalation of sulfonamides has been highlighted as a powerful tool in synthetic organic chemistry. Arylsulfonamides, when used as Directed Metalation Groups (DMGs), open up vast possibilities for heterocyclic synthesis, including the preparation of sultams, sultones, and various benzothiazine derivatives. These methodologies offer new routes for the synthesis of complex organic molecules with potential applications in drug development and materials science (Familoni, 2002).

Anticancer and Antibacterial Properties

Research into mixed-ligand copper(II)-sulfonamide complexes has revealed their significant potential in binding to DNA, inducing DNA cleavage, and exhibiting genotoxicity and anticancer activity. These findings suggest the role of the sulfonamide derivative in modulating the interaction with DNA, thereby influencing the therapeutic efficacy of these compounds against specific cancer cell lines (González-Álvarez et al., 2013).

Hydrolysis and Environmental Degradation of Herbicides

The study of the hydrolysis mechanism of sulfonylurea herbicides, like triasulfuron, contributes to understanding their environmental fate. Research findings indicate that triasulfuron is more stable in neutral or weakly basic conditions compared to acidic environments, with degradation primarily occurring through the cleavage of the sulfonylurea bridge. This knowledge is crucial for assessing the environmental impact of herbicide use and developing strategies for their safe application and disposal (Braschi et al., 1997).

properties

IUPAC Name |

2-chloro-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO4S/c1-10-9-12(11(2)21-10)14(18)7-8-17-22(19,20)15-6-4-3-5-13(15)16/h3-6,9,14,17-18H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVFFUKAJNCQRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=CC=CC=C2Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2353789.png)

![5-((3,3-diphenylpropyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353790.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2353793.png)

![7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2353794.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2353800.png)

![2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B2353803.png)

![2,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2353805.png)

![N-(4-methoxyphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2353808.png)